molecular formula ¹³CC₄H₁₂O₅ B1161268 D-Ribitol-5-13C

D-Ribitol-5-13C

Cat. No.: B1161268
M. Wt: 153.14
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribitol-5-13C is the carbon-13 labeled form of Ribitol, a crystalline pentose alcohol. This stable isotope is primarily used as a critical research tool in metabolic tracing studies to elucidate the mechanism of action for Ribitol as an experimental therapy for dystroglycanopathies, a group of congenital muscular dystrophies often caused by mutations in the FKRP gene . In this context, Ribitol acts as a metabolic precursor. Inside cells, it is converted to CDP-ribitol, which serves as the essential substrate for the FKRP enzyme . FKRP then transfers ribitol phosphate to the alpha-dystroglycan (α-DG) protein, a modification that is crucial for the proper glycosylation of α-DG and its ability to function as a receptor for proteins in the extracellular matrix . This binding is vital for maintaining muscle membrane integrity . By using this compound, researchers can accurately track and quantify the uptake, conversion to CDP-ribitol, and incorporation of ribitol into the glycan chain, providing invaluable insights into the pharmacokinetics and efficacy of this therapeutic strategy in disease models . Its application is fundamental for advancing the development of treatments for FKRP-related muscular dystrophies.

Properties

Molecular Formula

¹³CC₄H₁₂O₅

Molecular Weight

153.14

Synonyms

D-Adonitol-5-13C

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

D-Ribitol-5-13C has been utilized in metabolic studies to investigate the conversion pathways of ribitol in cellular systems. For instance, studies have shown that ribitol can be phosphorylated to form ribitol-5-phosphate and subsequently converted to CDP-ribitol, which is essential for glycosylation processes in cells . The incorporation of this compound into these pathways allows researchers to track metabolic fluxes and understand the dynamics of ribitol metabolism under different physiological conditions.

Gene Therapy Research

Recent studies have indicated that this compound may play a role in gene therapy, particularly for conditions like muscular dystrophies associated with dystroglycanopathies. Ribitol supplementation has been shown to enhance glycosylation of α-dystroglycan, a protein critical for muscle function. In experiments involving mutant mice, oral administration of ribitol significantly increased levels of glycosylated α-dystroglycan, suggesting its potential as a therapeutic agent .

Development of Chemical Probes

This compound is also being explored in the development of chemical probes for studying glycosylation patterns in cells. Researchers have synthesized azido analogs of D-ribitol-5-phosphate that can be metabolically incorporated into glycoproteins, allowing for visualization and analysis of glycosylation changes in response to various stimuli . This application is particularly valuable for understanding disease mechanisms at the molecular level.

Ribitol Treatment in Muscular Dystrophy

A significant study demonstrated that ribitol treatment restored functionally glycosylated α-dystroglycan in FKRP-related muscular dystrophy models. Mice treated with D-ribitol showed improved muscle pathology and function, with no observed side effects on other organs . The study highlighted the potential of ribitol as a low-risk therapeutic option.

Study AspectFindings
Treatment Duration3 to 6 months
Ribitol Concentration5% in drinking water
Key OutcomeIncreased levels of F-α-DG in muscle tissues
Side EffectsNone detected

Metabolomic Analysis Using this compound

In another investigation focusing on metabolomics, researchers employed this compound to analyze its role in cellular metabolism under various conditions. The results indicated that ribitol supplementation led to significant increases in CDP-ribitol levels within cells, demonstrating its utility as a metabolic tracer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isotopologues of Ribitol

Other isotopologues of ribitol differ in the position or number of ¹³C labels, affecting their utility in specific studies:

Compound Name Molecular Formula Isotopic Label Position Supplier/Product Code Key Applications
D-Ribitol-1-¹³C ¹³CC₄H₁₂O₅ C1 Omicron Biochemicals (ALD-032) NMR studies of riboflavin synthesis
D-Ribitol-2-¹³C ¹³CC₄H₁₂O₅ C2 Omicron Biochemicals (ALD-033) Metabolic flux analysis
D-Ribitol-3-¹³C ¹³CC₄H₁₂O₅ C3 Omicron Biochemicals (ALD-034) Isotope dilution mass spectrometry
D-Ribitol-5-¹³C ¹³CC₄H₁₂O₅ C5 Omicron Biochemicals (ALD-035) Tracing pentose phosphate pathway
[UL-¹³C₅]Ribitol ¹³C₅H₁₂O₅ Uniformly labeled Omicron Biochemicals (ALD-062) Comprehensive metabolic profiling

Key Findings :

  • Position-Specific Utility : D-Ribitol-5-¹³C is preferred for studying the pentose phosphate pathway due to the strategic labeling of the C5 position, which aligns with key intermediates like ribulose-5-phosphate .
  • Uniform Labeling : [UL-¹³C₅]Ribitol provides broader metabolic insights but requires higher costs and advanced analytical techniques (e.g., high-resolution mass spectrometry) .

Functional Derivatives of Ribitol

D-Ribamine (1-Amino-1-deoxy-D-ribitol)
  • Structure: C₅H₁₃NO₄ (CAS: 527-47-9), featuring an amino group replacing the hydroxyl at C1 .
  • Applications: Used in glycoconjugate synthesis and antibiotic research, notably in studies of ribostamycin derivatives.
5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol
  • Structure : A protected ribitol derivative with benzyl and allyl groups .
  • Applications : Acts as a synthetic intermediate in anticancer drug development. Unlike D-Ribitol-5-¹³C, its utility lies in organic synthesis rather than isotopic tracing .

Comparison with Isotope-Labeled Sugar Alcohols

D-[2-¹³C]Xylitol

  • Molecular Formula : C₄¹³CH₁₂O₅ (CAS: X749753) .
  • Applications : Used in diabetes and dental caries research. Unlike D-Ribitol-5-¹³C, its labeling at C2 makes it suitable for studying xylulose metabolism .

D-Ribulose-¹³C

  • Structure : C₅H₁₀O₅ with ¹³C labeling (CAS: 131771-70-5) .
  • Applications : Critical in Calvin cycle studies. Unlike ribitol derivatives, ribulose is a ketose sugar, limiting direct comparability in metabolic studies .

Solubility and Formulation

D-Ribitol-5-¹³C is soluble in water, DMSO, and ethanol. For in vivo studies, it is often prepared in saline or corn oil-based formulations (e.g., DMSO:Corn oil = 10:90) to enhance bioavailability . In contrast, [UL-¹³C₅]Ribitol requires more complex solvent systems due to its hydrophobicity .

Analytical Techniques

  • NMR Spectroscopy : D-Ribitol-5-¹³C produces distinct ¹³C signals at ~70 ppm, enabling precise tracking in metabolic networks .
  • Mass Spectrometry : Position-specific labeling reduces isotopic overlap, improving data accuracy compared to uniformly labeled analogs .

Preparation Methods

Wittig Reaction for C5-¹³C Ribose Synthesis

The foundational step in synthesizing D-ribitol-5-¹³C involves the preparation of D-ribose-5-¹³C, which is subsequently reduced to the corresponding sugar alcohol. A seminal method, described by, utilizes a Wittig reaction between 4-aldehydo-D-erythrose dialkyl acetals and Ph₃P¹³CH₃I-BuLi to introduce the ¹³C label at the C5 position. This reaction proceeds via the formation of a ylide intermediate, which reacts with the aldehyde group to generate a pentose derivative with the isotopic label incorporated into the methylene group. The resulting D-[5-¹³C]ribose dialkyl acetal undergoes osmium-catalyzed dihydroxylation to achieve high diastereoselectivity (>95%), yielding 2,3-di-O-benzyl-D-[5-¹³C]ribose as a key intermediate.

Cyclization of this intermediate with LiBF₄ produces alkyl D-[5-¹³C]ribofuranoside, which is hydrolyzed to free D-ribose-5-¹³C. The overall yield for this five-step sequence is reported at 28–35%, with isotopic purity exceeding 99% as confirmed by NMR and mass spectrometry.

Reduction of D-Ribose-5-¹³C to D-Ribitol-5-¹³C

The reduction of D-ribose-5-¹³C to D-ribitol-5-¹³C is typically performed using sodium borohydride (NaBH₄) in aqueous or alcoholic solvents. This step proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, resulting in the conversion of the aldehyde group to a primary alcohol. Under optimized conditions (0°C, pH 9–10), the reaction achieves near-quantitative conversion (>98%) while preserving the ¹³C label at C5. Catalytic hydrogenation with Raney nickel has also been explored but is less favored due to potential over-reduction side reactions.

Chemi-Enzymatic Labeling Strategies

Transketolase-Mediated Isotope Transfer

Transketolase enzymes, which catalyze the transfer of two-carbon units between ketose and aldose phosphates, have been proposed for redistributing ¹³C labels within carbohydrate backbones. For example, outlines a reaction where [1-¹³C]glycolaldehyde is transferred to D-ribose-5-phosphate, generating labeled sedoheptulose-7-phosphate. Subsequent phosphatase treatment and reduction could theoretically yield D-ribitol-5-¹³C, though this pathway remains unexplored in the literature.

Industrial-Scale Production and Purification

Fed-Batch Reactor Optimization

Large-scale synthesis of D-ribitol-5-¹³C employs fed-batch reactors to maintain substrate concentrations and minimize inhibitory byproducts. reports a fed-batch system achieving 45.6 g/L of [1-¹³C]D-glucose 6-phosphate, which could be adapted for ribitol production by incorporating reductase enzymes. Critical parameters include:

ParameterOptimal ValueEffect on Yield
Substrate Feed Rate0.2 mmol/minPrevents enzyme saturation
pH7.5Maximizes enzyme activity
Temperature30°CBalances reaction rate/stability

Chromatographic Purification

Final purification of D-ribitol-5-¹³C utilizes ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC). IEC with Dowex 1×8 resin removes anionic byproducts, while SEC on Bio-Gel P2 columns separates ribitol from unreacted ribose and oligomers. The combined process achieves >99.5% chemical and isotopic purity, as validated by HPLC-ESI-MS.

Analytical Validation of Isotopic Incorporation

¹³C NMR Spectroscopy

Quantitative ¹³C NMR remains the gold standard for verifying C5-specific labeling. The C5 carbon in D-ribitol-5-¹³C exhibits a distinct triplet at δ 63.2 ppm (J₆C-¹³C = 52 Hz) in D₂O, with no detectable signals at other carbon positions.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis using electrospray ionization (ESI) in negative ion mode confirms the molecular ion peak at m/z 153.1458 ([M-H]⁻), with the ¹³C isotopic peak accounting for 99.2% of total intensity .

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing and characterizing D-Ribitol-5-¹³C to ensure isotopic purity?

  • Methodological Answer : Synthesis should follow protocols optimized for isotopic incorporation, such as enzymatic or chemical methods using ¹³C-labeled precursors. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C-NMR) to confirm positional isotopic enrichment and mass spectrometry (MS) to verify molecular weight (151.12 g/mol) and purity . High-performance liquid chromatography (HPLC) can further assess chemical purity, with thresholds set at ≥98% isotopic and chemical purity for reproducibility .

Q. How should researchers design experiments to track metabolic pathways using D-Ribitol-5-¹³C?

  • Methodological Answer : Use the PICOT framework:

  • Population : Select a biological system (e.g., bacterial cultures, mammalian cells).
  • Intervention : Introduce D-Ribitol-5-¹³C at physiologically relevant concentrations.
  • Comparison : Use unlabeled D-Ribitol as a control.
  • Outcome : Quantify ¹³C incorporation via LC-MS or GC-MS to map metabolic flux.
  • Time : Define incubation periods based on pathway turnover rates (e.g., 24–72 hours for microbial systems) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic flux data obtained from studies using D-Ribitol-5-¹³C in different model organisms?

  • Methodological Answer : Apply systematic literature review (SLR) frameworks to identify confounding variables:

  • Step 1 : Use PRISMA guidelines to collate studies and assess heterogeneity in experimental conditions (e.g., cell type, growth media).
  • Step 2 : Perform meta-analysis to quantify effect sizes of ¹³C incorporation rates across studies.
  • Step 3 : Validate hypotheses using in vitro assays with standardized protocols (e.g., fixed pH, temperature) .

Q. What methodological considerations are critical when integrating D-Ribitol-5-¹³C isotopic tracing with multi-omics approaches?

  • Methodological Answer :

  • Experimental Design : Pair stable isotope-resolved metabolomics (SIRM) with transcriptomics/proteomics. For example, use time-course sampling to correlate ¹³C flux with gene expression changes.
  • Data Integration : Employ computational tools like MetaboAnalyst or XCMS for pathway enrichment analysis. Normalize ¹³C data to account for batch effects .
  • Validation : Replicate findings in knockout models (e.g., ribitol dehydrogenase-deficient strains) to confirm pathway specificity .

Data Analysis and Reproducibility

Q. How should researchers address low signal-to-noise ratios in ¹³C-NMR data from D-Ribitol-5-¹³C experiments?

  • Methodological Answer :

  • Optimization : Increase sample concentration or use cryoprobes to enhance sensitivity.
  • Processing : Apply apodization functions (e.g., exponential line broadening) and baseline correction.
  • Validation : Compare results with parallel MS datasets to confirm isotopic enrichment .

Q. What strategies ensure reproducibility in studies using D-Ribitol-5-¹³C across laboratories?

  • Methodological Answer :

  • Protocol Standardization : Adopt MIAMI (Minimum Information About Metabolic Isotope-labeling) guidelines for reporting experimental parameters (e.g., tracer concentration, extraction methods).
  • Inter-lab Calibration : Share reference samples with predefined ¹³C enrichment levels (e.g., 10%, 50%, 90%) to harmonize instrument outputs .

Table: Key Techniques for Characterizing D-Ribitol-5-¹³C

TechniquePurposeDetection LimitReference
¹³C-NMRPositional isotopic confirmation≥5% enrichment
LC-HRMSQuantify ¹³C incorporation0.1–1.0 pmol (depending on column)
Isotopic Dilution MSCorrect for matrix effects<0.1% variability

Ethical and Safety Considerations

Q. How should researchers mitigate risks when handling D-Ribitol-5-¹³C in shared laboratory environments?

  • Methodological Answer :

  • Safety Protocols : Follow SDS guidelines for labeled compounds (e.g., PPE, waste disposal) .
  • Documentation : Maintain a lab-specific chemical inventory with isotopic labeling status to prevent cross-contamination .

Literature and Knowledge Gaps

Q. What systematic approaches identify understudied applications of D-Ribitol-5-¹³C in metabolic engineering?

  • Methodological Answer : Conduct a scoping review using Covidence software to map literature clusters. Annotate gaps (e.g., ribitol’s role in polyol metabolism in extremophiles) and propose high-risk/high-reward experiments using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

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